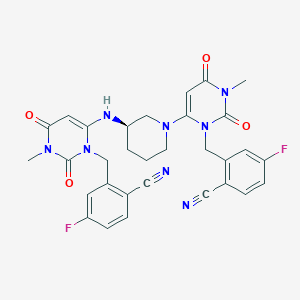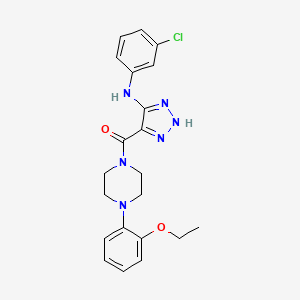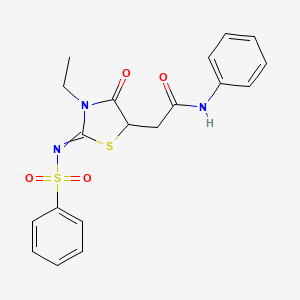![molecular formula C17H21ClFN3O3 B14109053 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B14109053.png)
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylamino)ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The presence of the fluoro group at the 6th position and the cyclopropyl group at the 1st position enhances its antibacterial properties by improving its ability to penetrate bacterial cells and inhibit bacterial DNA gyrase and topoisomerase IV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylamino)ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinoline core structure.
Amination: The ethylaminoethyl group is introduced at the 7th position through a series of amination reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylamino)ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylamino)ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluoroquinolone antibiotics.
Biology: The compound is studied for its antibacterial properties and its mechanism of action against bacterial enzymes.
Medicine: It is used in the development of new antibacterial drugs and in the treatment of bacterial infections.
Industry: The compound is used in the production of antibacterial agents for various applications, including agriculture and veterinary medicine.
Mecanismo De Acción
The antibacterial action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylamino)ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo- results from its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry at the 1st position.
Moxifloxacin: A fluoroquinolone with additional methoxy groups at the 8th position.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylamino)ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which enhance its antibacterial activity and its ability to penetrate bacterial cells. The presence of the ethylaminoethyl group at the 7th position also contributes to its unique pharmacokinetic properties.
Propiedades
Fórmula molecular |
C17H21ClFN3O3 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
1-cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H20FN3O3.ClH/c1-2-19-5-6-20-14-8-15-11(7-13(14)18)16(22)12(17(23)24)9-21(15)10-3-4-10;/h7-10,19-20H,2-6H2,1H3,(H,23,24);1H |
Clave InChI |
WXRAPQCEUDFPKZ-UHFFFAOYSA-N |
SMILES canónico |
CCNCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108999.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109015.png)


![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14109030.png)
![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14109038.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109040.png)



![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14109055.png)
![2-Butyl-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109058.png)
![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109060.png)
